Regioisomeric Specificity: C-5 Substitution Delivers a Unique Vector for CNS-Targeted BACE-1 Inhibitors
The 5-substituted dihydroisoquinoline scaffold is the core of a lead series of BACE-1 inhibitors that achieved sub-micromolar potency without engaging catalytic aspartates. This binding mode, enabled by the C-5 substitution pattern, was confirmed by X-ray crystallography (PDB: 4hzt) and is structurally inaccessible from the C-6 or C-7 hydroxymethyl isomers [1]. The 6-hydroxymethyl analog (CAS 622867-52-1) is instead documented as a precursor for phosphonate-substituted HIV protease inhibitors, highlighting a divergent therapeutic application space dictated by regioisomerism .
| Evidence Dimension | Target Therapeutic Application (BACE-1 vs. HIV Protease) |
|---|---|
| Target Compound Data | Core scaffold for sub-µM BACE-1 inhibitors with a non-catalytic aspartate binding mode (PDB: 4hzt) |
| Comparator Or Baseline | 6-hydroxymethyl isomer (CAS 622867-52-1) documented as an intermediate for HIV protease inhibitors |
| Quantified Difference | Divergent therapeutic target engagement; C-5 enables BACE-1 inhibition with CNS drug-like properties, while C-6 targets HIV protease |
| Conditions | Review of published BACE-1 inhibitor SAR and X-ray crystallography (PDB: 4hzt) vs. commercial application notes for the 6-isomer |
Why This Matters
Procuring the incorrect regioisomer leads to a chemically distinct lead series with a different biological target profile, making it a critical decision point for project direction.
- [1] Bowers, S., et al. (2013). Structure-based design of novel dihydroisoquinoline BACE-1 inhibitors that do not engage the catalytic aspartates. Bioorganic & Medicinal Chemistry Letters, 23(7), 2181-2186. View Source
